

BRL-42715: A Comparative Guide to its Activity Against Extended-Spectrum β -Lactamases

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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B1260786

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the β -lactamase inhibitor **BRL-42715** with other key inhibitors, focusing on its efficacy against extended-spectrum β -lactamases (ESBLs). The information is supported by experimental data and detailed methodologies to assist in research and development efforts.

Executive Summary

BRL-42715 is a potent, broad-spectrum penem β -lactamase inhibitor.^{[1][2]} It demonstrates significant in vitro activity against a wide range of bacterial β -lactamases, including plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated enzymes.^{[1][2]} Notably, **BRL-42715** has shown superior inhibitory activity against many of these enzymes compared to older inhibitors like clavulanic acid, sulbactam, and tazobactam.^{[3][4]} This guide will delve into the quantitative comparisons of its inhibitory potency, detail the experimental protocols for assessing such activity, and visualize the underlying mechanism of action and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of **BRL-42715** and other β -lactamase inhibitors against various β -lactamases, including common ESBL variants. The data is presented as the concentration of the inhibitor required to reduce the

enzyme activity by 50% (IC50) or as the inhibition constant (Ki). Lower values indicate higher potency.

Table 1: IC50 Values of β -Lactamase Inhibitors Against Various β -Lactamases

| β -Lactamase | BRL-42715 (μ M) | Clavulanic Acid (μ M) | Tazobactam (μ M) | Avibactam (μ M) | Relebactam (μ M) | Vaborbactam (μ M) |
|---------------------------|----------------------|----------------------------|-----------------------|----------------------|-----------------------|------------------------|
| Class A ESBLs | | | | | | |
| CTX-M-15 | - | - | - | 0.005 | 0.23 | 0.044 |
| SHV-5 | - | - | - | - | - | - |
| SHV-12 | - | - | - | - | - | 0.029 |
| TEM-10 | - | - | - | - | - | 0.11 |
| Class A Carbapenemases | | | | | | |
| KPC-2 | - | - | - | 0.009 | 0.38 | 0.069 |
| KPC-3 | - | - | - | 0.008 | 0.91 | - |
| Class C Cephalosporinases | | | | | | |
| AmpC (E. cloacae P99) | <0.006 | >100 | >100 | 0.019 | - | 0.053 |
| Class D Oxacillinases | | | | | | |
| OXA-10 | - | - | - | 0.11 | - | >400 |
| OXA-48 | - | - | - | 0.09 | - | 25 |

Note: Direct comparative IC50 values for **BRL-42715** against specific ESBLs like CTX-M-15 were not readily available in the searched literature. However, it is reported to be a potent inhibitor of a broad range of β -lactamases with IC50 values often below 0.01 $\mu\text{g/mL}$ ($<0.03 \mu\text{M}$).

[1] One study reported an I50 of 0.0049 $\mu\text{g/mL}$ for **BRL-42715** against β -lactamase from *Shigella flexneri* UCSF-129.[5]

Table 2: Ki Values of Vaborbactam Against Various β -Lactamases

| β -Lactamase | Class | Ki (μM) |
|--------------------|-------|----------------------|
| KPC-2 | A | 0.056 |
| KPC-3 | A | 0.050 |
| CTX-M-15 | A | 0.022 |
| SHV-12 | A | 0.029 |
| TEM-43 | A | 0.18 |
| AmpC | C | 0.053 |
| OXA-48 | D | 14 |
| OXA-23 | D | 66 |

Source: Adapted from biochemical assays of vaborbactam inhibition.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of β -lactamase inhibitors.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1-2 \times 10^8$ CFU/mL)
- β -lactam antibiotic stock solution
- β -lactamase inhibitor stock solution
- Spectrophotometer

b. Procedure:

- **Inoculum Preparation:** Prepare a bacterial suspension from 3-5 colonies grown overnight on non-selective agar. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Drug Dilution:** Prepare serial two-fold dilutions of the β -lactam antibiotic in CAMHB in the microtiter plate. For combination testing, add a fixed concentration of the β -lactamase inhibitor (e.g., 4 μ g/mL) to each well containing the serially diluted antibiotic.
- **Inoculation:** Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
- **Incubation:** Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Reading Results:** The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.^{[7][8]}

Determination of IC₅₀ for β -Lactamase Inhibitors

This assay measures the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

a. Materials:

- Purified β -lactamase enzyme
- Chromogenic β -lactam substrate (e.g., Nitrocefin)
- Assay buffer (e.g., 100 mM PBS, pH 7.0)
- β -lactamase inhibitor stock solution
- 96-well microtiter plate
- Microplate reader capable of kinetic measurements

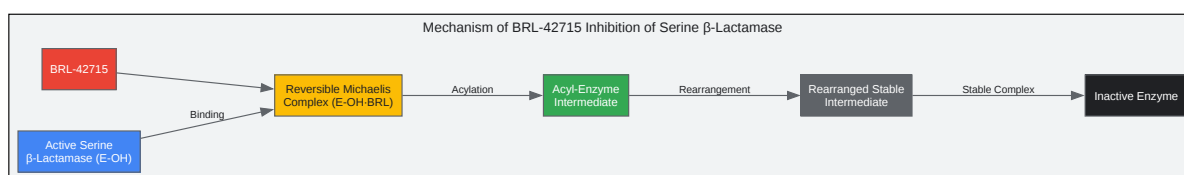
b. Procedure:

- **Reagent Preparation:** Prepare a working solution of Nitrocefin in the assay buffer. A typical concentration is 0.5-1.0 mg/mL.^[9] Prepare serial dilutions of the β -lactamase inhibitor in the assay buffer.
- **Assay Setup:** In a 96-well plate, add a constant amount of the purified β -lactamase enzyme to a series of wells. Add the different concentrations of the inhibitor to these wells and incubate for a defined pre-incubation period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
- **Initiation of Reaction:** To initiate the enzymatic reaction, add the Nitrocefin working solution to each well.
- **Kinetic Measurement:** Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 490 nm for Nitrocefin).^{[10][11]} The rate of the reaction is proportional to the slope of the absorbance versus time plot.
- **Data Analysis:** Plot the initial reaction rates against the logarithm of the inhibitor concentrations. The IC₅₀ value is determined from the resulting dose-response curve as the concentration of inhibitor that causes a 50% reduction in the enzyme's activity.

Mandatory Visualization

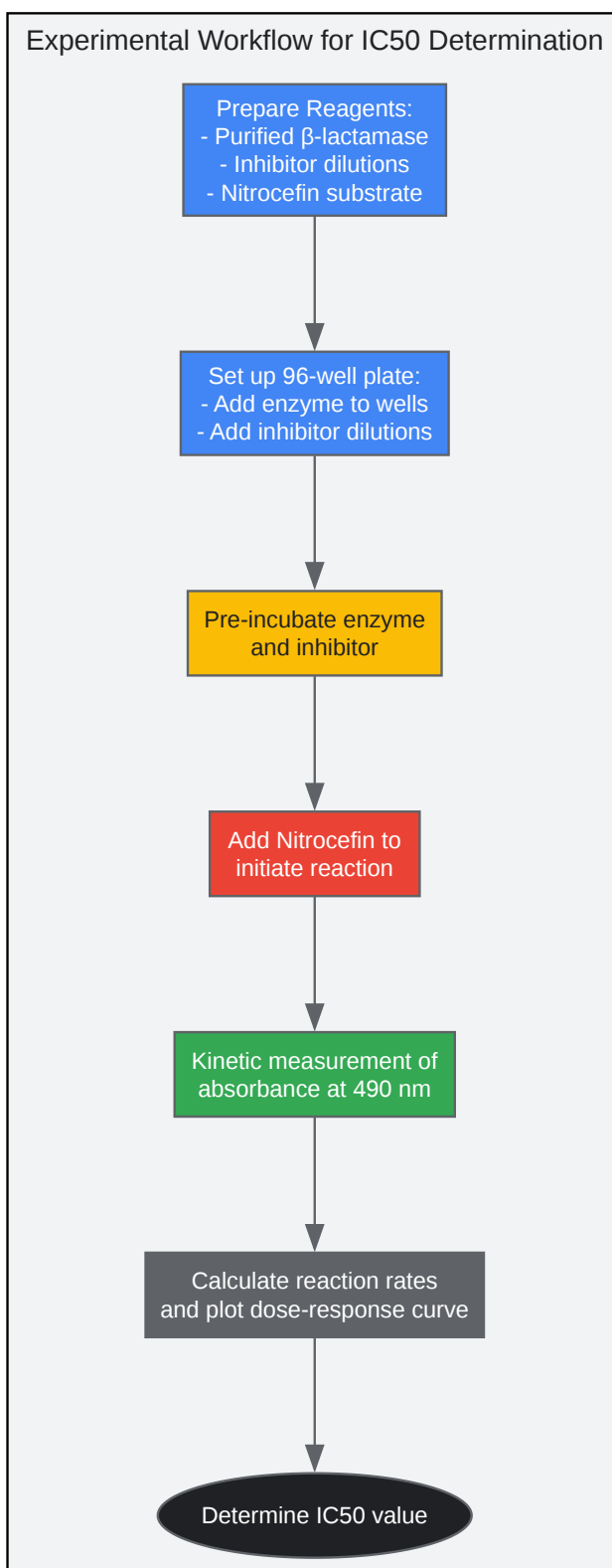
Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to the activity of **BRL-42715**.



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Caption: Mechanism of irreversible inhibition of serine β-lactamases by **BRL-42715**.



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Caption: A typical experimental workflow for determining the IC₅₀ of a β-lactamase inhibitor.

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